molecular formula C19H11ClN4O2S B15018266 3,6-Diamino-2-[(4-chlorophenyl)carbonyl]-4-(furan-2-yl)thieno[2,3-b]pyridine-5-carbonitrile

3,6-Diamino-2-[(4-chlorophenyl)carbonyl]-4-(furan-2-yl)thieno[2,3-b]pyridine-5-carbonitrile

Cat. No.: B15018266
M. Wt: 394.8 g/mol
InChI Key: DHFVFLQWHWHDRY-UHFFFAOYSA-N
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Description

3,6-Diamino-2-(4-chlorobenzoyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-5-carbonitrile is a complex organic compound that belongs to the class of thienopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-diamino-2-(4-chlorobenzoyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-5-carbonitrile typically involves multi-step organic reactions. The starting materials often include substituted benzoyl chlorides, furans, and thienopyridines. Common synthetic routes may involve:

    Condensation reactions: Combining benzoyl chloride with a furan derivative under acidic or basic conditions.

    Cyclization reactions: Forming the thienopyridine ring through intramolecular cyclization.

    Amination reactions: Introducing amino groups using reagents like ammonia or amines.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3,6-Diamino-2-(4-chlorobenzoyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas for halogenation, nitric acid for nitration.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for treating diseases.

    Industry: Utilizing its unique chemical properties in material science and catalysis.

Mechanism of Action

The mechanism of action of 3,6-diamino-2-(4-chlorobenzoyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridines: A class of compounds with similar core structures.

    Benzoyl derivatives: Compounds containing the benzoyl functional group.

    Furan derivatives: Molecules with furan rings.

Uniqueness

3,6-Diamino-2-(4-chlorobenzoyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-5-carbonitrile is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties.

For precise and detailed information, consulting scientific literature and specialized databases is recommended.

Properties

Molecular Formula

C19H11ClN4O2S

Molecular Weight

394.8 g/mol

IUPAC Name

3,6-diamino-2-(4-chlorobenzoyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-5-carbonitrile

InChI

InChI=1S/C19H11ClN4O2S/c20-10-5-3-9(4-6-10)16(25)17-15(22)14-13(12-2-1-7-26-12)11(8-21)18(23)24-19(14)27-17/h1-7H,22H2,(H2,23,24)

InChI Key

DHFVFLQWHWHDRY-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)C4=CC=C(C=C4)Cl)N)N)C#N

Origin of Product

United States

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